Ethyl 2-prop-2-ynoxyacetate
Description
Structure
3D Structure
Properties
CAS No. |
77353-35-6 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
ethyl 2-prop-2-ynoxyacetate |
InChI |
InChI=1S/C7H10O3/c1-3-5-9-6-7(8)10-4-2/h1H,4-6H2,2H3 |
InChI Key |
SKFAEXSXEBYUSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCC#C |
Origin of Product |
United States |
Chemical Reactivity and Transformative Pathways of Ethyl 2 Prop 2 Ynoxyacetate
Alkyne Functional Group Chemistry
The terminal alkyne, or ethynyl (B1212043) group, is characterized by its sp-hybridized carbon atoms and the presence of two π-bonds. This functionality serves as a versatile handle for a variety of addition and coupling reactions, most notably those categorized under the umbrella of "click chemistry."
The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and highly regioselective synthesis of 1,2,3-triazoles. wikipedia.org In this reaction, the terminal alkyne of Ethyl 2-prop-2-ynoxyacetate reacts with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole product. myskinrecipes.com The reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups.
The mechanism is understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. The process is often facilitated by the in situ reduction of a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. Various ligands can be employed to stabilize the Cu(I) oxidation state and accelerate the reaction.
| Parameter | Common Conditions/Reagents | Role/Function |
|---|---|---|
| Copper Source | CuSO₄·5H₂O, CuI, [Cu(CH₃CN)₄]PF₆ | Provides the catalytic Cu(I) species. |
| Reducing Agent | Sodium Ascorbate, Tris(2-carboxyethyl)phosphine (TCEP) | Reduces Cu(II) to the active Cu(I) state in situ. |
| Ligand | Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) | Stabilizes the Cu(I) catalyst and accelerates the reaction. |
| Solvent | t-BuOH/H₂O, DMSO, DMF, THF | Solubilizes reactants and catalyst components. |
| Temperature | Room Temperature to 80 °C | Mild conditions are typically sufficient for high conversion. |
The electron-deficient nature of the alkyne in this compound, activated by the adjacent ether oxygen, makes it a suitable substrate for nucleophilic conjugate addition reactions, such as the thiol-yne and amino-yne reactions.
The thiol-yne reaction involves the addition of a thiol (R-SH) across the triple bond. This reaction can proceed via either a radical-mediated or a base-catalyzed nucleophilic pathway. In the nucleophilic pathway, a thiolate anion attacks the terminal alkyne, leading to the formation of a vinyl sulfide (B99878). Depending on the stoichiometry and conditions, a second addition can occur, resulting in a dithioacetal product.
The amino-yne reaction is a highly efficient, often catalyst-free process where a primary or secondary amine adds across the activated alkyne. mdpi.com The reaction proceeds spontaneously at room temperature, driven by the nucleophilic attack of the amine's lone pair on the terminal carbon of the alkyne. mdpi.com This transformation is highly regio- and stereoselective, yielding predominantly the E-isomer of the resulting β-aminoacrylate product. mdpi.comresearchgate.net The initial Z-isomer, if formed, can isomerize to the more thermodynamically stable E-isomer. researchgate.net
| Feature | Thiol-Yne Reaction | Amino-Yne Reaction |
|---|---|---|
| Nucleophile | Thiol (R-SH) | Amine (R₂NH or RNH₂) |
| Catalyst Requirement | Often requires a base or radical initiator. | Typically spontaneous and catalyst-free. mdpi.comresearchgate.net |
| Product(s) | Vinyl sulfide (mono-adduct), dithioacetal (di-adduct) | β-aminoacrylate (mono-adduct) mdpi.com |
| Stereoselectivity | Can produce mixtures of E/Z isomers. | Highly stereoselective for the E-isomer. researchgate.net |
| Reaction Conditions | Varies with mechanism (base catalysis or UV/heat for radical). | Mild, often at room temperature. mdpi.com |
The terminal C(sp)-H bond of this compound is amenable to deprotonation and subsequent participation in various transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling is a prominent example, enabling the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. organic-chemistry.org
This reaction is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. organic-chemistry.orgmdpi.com The catalytic cycle involves the oxidative addition of the palladium catalyst to the aryl/vinyl halide, followed by a transmetalation step with a copper(I) acetylide (formed from this compound, the copper co-catalyst, and base). Reductive elimination from the resulting palladium intermediate yields the final coupled product and regenerates the active palladium(0) catalyst. This methodology provides a powerful route to synthesize complex conjugated systems. researchgate.net
| Component | Example(s) | Function in Catalytic Cycle |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates oxidative addition and reductive elimination. |
| Copper Co-catalyst | CuI | Forms the copper(I) acetylide intermediate for transmetalation. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Deprotonates the terminal alkyne and neutralizes HX byproduct. |
| Substrate 1 | This compound | Provides the C(sp) nucleophile. |
| Substrate 2 | Aryl/Vinyl Halides (I, Br, OTf) | Provides the C(sp²) electrophile. |
Although the alkyne functional group is itself achiral and linear, its reactions can be controlled to produce products with specific stereochemistry. Stereoselective transformations of the triple bond in this compound can lead to the formation of stereodefined alkenes.
One primary strategy is stereoselective reduction . The partial hydrogenation of the alkyne can yield either a cis- or trans-alkene, depending on the catalyst system.
Syn-hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) results in the formation of the corresponding (Z)-alkene (cis).
Anti-hydrogenation , typically achieved through a dissolving metal reduction (e.g., sodium in liquid ammonia), produces the (E)-alkene (trans). masterorganicchemistry.com
Another approach involves stereospecific cross-coupling reactions . For instance, a terminal alkyne can undergo hydrocupration to form an alkenyl copper intermediate. This intermediate can then participate in reductive cross-coupling with an appropriate electrophile, proceeding with a defined stereochemical outcome, such as inversion of configuration at the electrophilic center, to yield highly enantioenriched products. acs.org
Ester Functional Group Reactivity
The ethyl ester functionality of this compound undergoes reactions typical of carboxylic acid derivatives, primarily involving nucleophilic acyl substitution at the carbonyl carbon.
Hydrolysis of the ester, particularly under alkaline conditions (saponification), is a well-understood and essentially irreversible reaction that yields a carboxylate salt and ethanol (B145695). ijcce.ac.ir The reaction follows a second-order kinetic model, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.orgresearchgate.net
The mechanism is a nucleophilic acyl substitution known as the BAC2 (Base-catalyzed, Acyl-cleavage, bimolecular) pathway. It involves the attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group, which is subsequently protonated by the solvent or the newly formed carboxylic acid. Studies on the analogous ethyl acetate (B1210297) have shown that the second-order rate constant tends to decrease as the reaction proceeds, a deviation that becomes more pronounced when the initial concentrations of the reactants are similar. uv.es
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol (R'-OH). This reaction is typically catalyzed by an acid or a base and is an equilibrium process. To drive the reaction to completion, the alcohol reactant is often used in large excess, or one of the products (e.g., ethanol) is removed as it is formed. The mechanism is similar to hydrolysis, involving nucleophilic attack on the carbonyl carbon, but by an alcohol molecule instead of a hydroxide ion.
| Kinetic Parameter | Reported Value | Significance |
|---|---|---|
| Reaction Order | Second-order overall (First-order in ester, first-order in OH⁻). ijcce.ac.ir | Rate = k[CH₃COOCH₂CH₃][OH⁻] |
| Initial Rate Constant (k) at 25°C | ~0.112 L·mol⁻¹·s⁻¹ uv.es | Quantifies the intrinsic reaction speed under standard conditions. |
| Activation Energy (Ea) | ~11.56 kcal/mol uv.es | Indicates the temperature sensitivity of the reaction rate. |
Nucleophilic Additions and Condensation Reactions
The electron-deficient nature of the carbon-carbon triple bond, particularly when influenced by the adjacent oxygen atom of the ether, makes this compound susceptible to various nucleophilic attacks. The sp-hybridized carbons of the alkyne are more electrophilic than their sp2-hybridized alkene counterparts, facilitating additions that might not occur with similar alkenes. msu.edu
Nucleophilic Addition to the Alkyne: The terminal alkyne can undergo deprotonation with a strong base, such as sodium amide, to form a highly nucleophilic acetylide anion. msu.eduorganicchemistrytutor.com This anion can then participate in reactions with a range of electrophiles, most commonly primary alkyl halides, to form new carbon-carbon bonds. organicchemistrytutor.com This process allows for the extension of the carbon chain at the alkyne terminus.
Condensation Reactions: The ester functional group in this compound can, in principle, participate in condensation reactions typical of esters, such as the Claisen condensation. However, the more significant reactive site for condensation-type reactions is the terminal alkyne. After deprotonation to the acetylide, it can act as a potent nucleophile, attacking carbonyl compounds like aldehydes and ketones in a reaction analogous to an aldol (B89426) condensation, leading to the formation of propargylic alcohols.
Ether Linkage Stability and Cleavage Reactions
The propargyl ether linkage in this compound is generally stable under many reaction conditions, but it can be selectively cleaved using specific reagents. This cleavage is a synthetically useful transformation, as the propargyl group can serve as a protecting group for alcohols. acs.org The cleavage of the C-O bond at the propargylic position can be achieved through various reductive methods and transition-metal catalysis. acs.orgnih.gov
Low-valent titanium reagents, generated in situ from systems like Ti(O-i-Pr)₄/TMSCl/Mg, have proven effective for the depropargylation of propargyl ethers to yield the parent alcohols under mild conditions. acs.orgresearchgate.net Another approach involves reductive cleavage using alkali metals, such as sodium dispersion, which mediates the cleavage of the propargylic C–O bond to generate a carbanion species. acs.org Transition metals, including palladium, ruthenium, and copper, can also catalyze the cleavage of propargylic ethers, often with high efficiency and selectivity. nih.govresearchgate.net The choice of metal and ligands can be tuned to optimize the reaction for specific substrates and conditions. nih.gov
Below is a table summarizing various methods for the cleavage of propargyl ethers, which are applicable to this compound.
| Reagent/Catalyst System | Conditions | Outcome | Reference(s) |
| Ti(O-i-Pr)₄/TMSCl/Mg | Mild, THF solvent | Cleavage to parent alcohol | acs.orgresearchgate.net |
| Sodium dispersion / LiI | THF, -78 °C | Reductive C-O bond cleavage | acs.org |
| Pd(0) catalysis | Mild | Deprotection to parent alcohol | nih.gov |
| Cu(I)-BTTAA | Biocompatible conditions | Catalytic cleavage | nih.gov |
Synergistic Reactivity of Integrated Functional Groups
The true synthetic utility of this compound lies in the synergistic reactivity of its integrated functional groups. The molecule does not merely act as a sum of its parts; the functional groups mutually influence each other's reactivity, enabling multi-step, one-pot syntheses and the construction of complex molecular architectures.
The terminal alkyne provides a reactive handle for a multitude of transformations. Its acidity allows for deprotonation and subsequent alkylation or addition to carbonyls, as previously discussed. msu.edustudy.com Simultaneously, it is an active participant in cycloaddition reactions. myskinrecipes.com The ester group, while less reactive than the alkyne under many conditions, can be hydrolyzed, reduced, or used in transesterification reactions.
This synergistic potential is evident in sequential reaction pathways. For instance, the alkyne can first undergo a nucleophilic addition, such as a Sonogashira coupling, to introduce an aryl or vinyl substituent. Subsequently, the ester group can be hydrolyzed to a carboxylic acid, which can then be converted into an amide or other derivative. Alternatively, the propargyl ether linkage can be cleaved strategically at a specific point in a synthetic sequence to unmask a hydroxyl group for further functionalization. acs.orgresearchgate.net The presence of the ester functionality may also influence the regioselectivity of addition reactions to the alkyne. For example, in metal-catalyzed hydrations of terminal alkynes, the presence of nearby oxygen-containing groups can direct the regiochemical outcome. msu.edu
This integrated reactivity makes this compound a valuable building block, particularly in pharmaceutical and materials science, where the precise installation of different functionalities is crucial.
Derivatization and Functionalization Strategies for Ethyl 2 Prop 2 Ynoxyacetate
Design and Synthesis of Alkyne-Functionalized Derivatives
The terminal alkyne group in Ethyl 2-prop-2-ynoxyacetate is an ideal handle for a variety of coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would theoretically allow for the straightforward synthesis of a diverse library of 1,4-disubstituted 1,2,3-triazole derivatives. These triazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Another key reaction for functionalizing the alkyne is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This would enable the introduction of various aromatic and unsaturated substituents, further expanding the molecular diversity of potential derivatives.
However, a diligent search of scientific databases did not yield specific studies detailing the synthesis and characterization of such derivatives starting from this compound. While the principles of these reactions are well-established, their direct application to this particular substrate, including reaction conditions, yields, and product analysis, remains undocumented in the available literature.
Preparation of Esters with Modified Alcohol Moieties
The ethyl ester functionality of this compound presents an opportunity for modification through transesterification. This acid or base-catalyzed reaction would involve reacting the parent ester with a different alcohol to displace the ethanol (B145695) and form a new ester. This strategy could be employed to introduce a wide array of functional groups by using alcohols containing other reactive handles, or to modify the steric and electronic properties of the molecule.
For instance, transesterification with a diol could lead to the formation of mono-esters with a free hydroxyl group, which could then be used for further functionalization. Alternatively, using a long-chain alcohol could increase the lipophilicity of the resulting molecule. Despite the theoretical feasibility of these transformations, specific examples of transesterification reactions performed on this compound, along with the corresponding experimental details and product characterization, are absent from the reviewed literature.
Elaboration into Multifunctional Scaffolds for Chemical Research
The bifunctional nature of this compound makes it an attractive starting material for the synthesis of multifunctional scaffolds. By sequentially or orthogonally modifying the alkyne and ester groups, it is possible to construct more complex molecules with distinct functionalities. For example, the alkyne could be converted to a triazole, and the ester could be hydrolyzed to a carboxylic acid, which could then be coupled to an amine, creating a scaffold with multiple points for further diversification.
Such scaffolds are highly valuable in drug discovery and materials science for the development of probes, linkers, and complex molecular architectures. The introduction of alkyne handles is also a common strategy in polymer chemistry for subsequent conjugation. myskinrecipes.com Nevertheless, the available scientific literature does not provide concrete examples of the elaboration of this compound into such multifunctional scaffolds, and as such, no detailed research findings or data tables can be presented.
Applications in Advanced Materials Science and Polymer Chemistry
Monomer for Polymerization Processes
Ethyl 2-prop-2-ynoxyacetate serves as a valuable monomer in several polymerization strategies, enabling the synthesis of polymers with pendant alkyne groups. These groups act as reactive sites for post-polymerization modifications, allowing for the introduction of a wide variety of functionalities.
While the direct radical polymerization of terminal alkynes can be complex and sometimes lead to undesired side reactions, the presence of the acetate (B1210297) group in this compound can influence its reactivity. In principle, the vinyl group of a co-monomer can be preferentially polymerized via radical initiation, incorporating the this compound unit into the polymer backbone, thus leaving the alkyne group available for subsequent reactions. The relatively non-specific nature of radical chemical interactions makes this a versatile method for creating a variety of polymers. wikipedia.org The polymerization of monomers with terminal alkynes can be initiated by various methods, including plasma and sonication, leading to high molecular weight products. wikipedia.org
Research on structurally similar monomers, such as propargyl acrylate, has demonstrated the feasibility of incorporating alkyne functionalities into polymers via radical polymerization. These studies provide a basis for understanding how this compound might behave under similar conditions, leading to the formation of linear or branched polymers with reactive alkyne side chains.
This compound is an ideal candidate for step-growth polymerization, particularly through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." sigmaaldrich.comsigmaaldrich.com This reaction forms a stable triazole linkage between the alkyne group of this compound and an azide-functionalized co-monomer. sigmaaldrich.comrsc.orgnih.gov
This methodology allows for the precise construction of complex macromolecular architectures such as linear polytriazoles, star polymers, graft polymers, and dendrimers. rsc.orgnih.gov The high yield and tolerance of the CuAAC reaction to a wide range of functional groups make it a powerful tool for creating well-defined polymers with tailored properties. sigmaaldrich.comnih.gov For instance, the polymerization of monomers bearing both an alkyne and an azide (B81097) group can lead to the formation of strong resins or gels. wikipedia.org
Table 1: Examples of Macromolecular Architectures Synthesized via Click Chemistry with Alkyne-Containing Monomers
| Macromolecular Architecture | Co-monomer Functionality | Resulting Polymer Characteristics |
| Linear Polytriazole | Diazide | Thermally stable, potentially crystalline |
| Star Polymer | Multi-azide core | High branching, unique solution properties |
| Graft Copolymer | Azide-functionalized polymer backbone | Comb-like structure, modified surface properties |
| Dendrimer | Dendritic multi-azide | Highly branched, globular structure |
Cross-linking Agents in Polymer Network Formation
The terminal alkyne group of this compound can participate in cross-linking reactions to form robust polymer networks. This is particularly valuable in creating thermosets and elastomers with enhanced mechanical and thermal properties. One common method involves the thiol-yne reaction, where a multifunctional thiol compound reacts with the alkyne groups on polymer chains, forming a cross-linked network. acs.orgresearchgate.net
The density of cross-linking can be controlled by the concentration of this compound incorporated into the polymer and the stoichiometry of the thiol cross-linker. This allows for the tuning of the material's properties, such as its stiffness, elasticity, and swelling behavior. figshare.com For example, elastomers cross-linked via "click" reactions with alkyne functionalities have shown tunable tensile modulus and recovery based on the cross-linking density. figshare.com
Precursor for Functional Coatings and Surface Modification
This compound is a valuable precursor for the development of functional coatings and for surface modification due to its ability to be grafted onto various substrates. The alkyne group provides a reactive handle for covalent attachment to surfaces that have been pre-functionalized with azide groups, or vice versa, through the CuAAC reaction. rsc.orgmdpi.com
This surface-grafting approach allows for the creation of thin films with tailored properties, such as altered wettability, biocompatibility, or adhesion. rsc.orgmdpi.com For instance, surfaces modified with alkyne-terminated polymers can be used to immobilize biomolecules, create low-fouling surfaces for biomedical devices, or prepare functional coatings for sensors and electronics. mdpi.comresearchgate.net The use of functional monomers in coatings can significantly improve properties like blocking resistance and gloss. pcimag.com
Table 2: Surface Properties Modified by Grafting Alkyne-Functionalized Molecules
| Substrate | Modifying Molecule | Resulting Surface Property | Potential Application |
| Cotton | Alkyne-functionalized ester | Increased hydrophobicity | Water-repellent textiles |
| Organic Resin | Azide-terminated polymer | Altered surface morphology | Biocompatible implants |
| Silicon Wafer | Alkyne-functionalized polymer | Low protein adsorption | Biosensors, medical diagnostics |
| Polypropylene | Alkyne-containing molecule | Improved paintability | Automotive and consumer goods |
Role in the Synthesis of Novel Polymeric Materials with Tunable Properties
The incorporation of this compound into polymer structures opens up a vast design space for the creation of novel materials with precisely controlled and tunable properties. The pendant alkyne groups serve as versatile platforms for post-polymerization modification, allowing for the introduction of a wide range of chemical functionalities.
By selecting appropriate azide-containing molecules for click reactions, the properties of the resulting polymer can be systematically altered. For example, grafting hydrophilic polymer chains like poly(ethylene glycol) (PEG) can enhance water solubility and biocompatibility. Conversely, attaching hydrophobic fluorinated chains can create water-repellent surfaces. This "universal alkyne-functionalized material" approach allows for the modification of industrially relevant polymers to meet specific application needs. researchgate.net The mechanical properties of elastomers, for instance, can be tuned by controlling the crosslinking density through alkyne functionalities. figshare.com
Computational and Theoretical Chemistry Investigations of Ethyl 2 Prop 2 Ynoxyacetate
Electronic Structure and Molecular Conformation Studies
The three-dimensional arrangement of atoms and the distribution of electrons are fundamental to a molecule's chemical behavior. For Ethyl 2-prop-2-ynoxyacetate, computational methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to determine its most stable conformations and to analyze its electronic properties.
The flexibility of this compound arises from the rotation around several single bonds: the C-O bonds of the ether and ester groups, and the C-C single bonds. Conformational analysis using computational methods would typically involve a systematic search of the potential energy surface to identify low-energy structures. It is expected that the molecule will adopt conformations that minimize steric hindrance. For instance, the planarity of the ester group is a key structural feature. The dihedral angles around the central O-CH2-C=O fragment will likely favor specific orientations to optimize orbital overlap and minimize repulsive interactions.
Below is a hypothetical data table of key geometrical parameters for a likely low-energy conformer of this compound, as would be predicted from DFT calculations.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C≡C | ~1.21 Å |
| Bond Length | C=O | ~1.22 Å |
| Bond Length | (O=)C-O | ~1.35 Å |
| Bond Length | (H2)C-O | ~1.43 Å |
| Bond Angle | C-O-CH2 | ~112° |
| Bond Angle | O-C-C (propargyl) | ~108° |
| Dihedral Angle | O-CH2-C=O | ~180° (anti-periplanar) |
Quantum Chemical Calculations of Reaction Mechanisms and Energy Landscapes
Quantum chemical calculations are instrumental in elucidating the pathways of chemical reactions, identifying transition states, and determining activation energies. This compound possesses several reactive sites—the alkyne, the ester, and the ether linkage—making it a candidate for various transformations.
Computational studies on analogous systems, such as the Claisen rearrangement of aryl propargyl ethers, have been extensively investigated using DFT methods. nih.govrsc.orgresearchgate.netnsf.gov These studies reveal that researchgate.netresearchgate.net-sigmatropic rearrangements are often the rate-determining step, with calculated activation free energies in the range of 30-40 kcal/mol. rsc.orgnsf.gov For this compound, a similar rearrangement is conceivable, which would lead to an allenic intermediate.
Another area of potential reactivity is the gold-catalyzed reaction of the propargyl group. DFT calculations have been used to explore the chemoselectivity of such reactions, considering pathways like 1,2-acyloxy migration and hydration. frontiersin.org These studies often employ functionals like B3LYP or M06 with basis sets such as 6-31+G* and incorporate solvent effects using models like the Polarizable Continuum Model (PCM). nih.govrsc.org
A hypothetical energy landscape for a plausible reaction of this compound, such as a Meyer-Schuster rearrangement, could be computationally mapped. This would involve locating the transition state structures and calculating the relative energies of reactants, intermediates, transition states, and products.
| Reaction Step | Species | Calculated ΔG (kcal/mol) | Methodology Example |
|---|---|---|---|
| Reactant | This compound | 0.0 | DFT (B3LYP/6-31G*) with PCM (Toluene) |
| Transition State 1 | [TS for rearrangement] | +25.5 | |
| Intermediate | Allenic intermediate | +10.2 | |
| Product | Rearranged product | -15.8 |
Prediction of Spectroscopic Parameters for Analytical Method Development
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. Methods like DFT can be used to calculate NMR chemical shifts and IR vibrational frequencies with reasonable accuracy.
For this compound, the ¹H and ¹³C NMR spectra can be predicted. The calculations would typically involve geometry optimization followed by a GIAO (Gauge-Including Atomic Orbital) calculation of the magnetic shielding tensors. The predicted chemical shifts are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS). Based on known chemical shift values for similar functional groups, a set of predicted values can be estimated. quora.comstudy.combris.ac.uk
Similarly, the infrared spectrum can be calculated by performing a frequency analysis on the optimized geometry. The resulting vibrational modes and their intensities can be compared with experimental data to confirm the structure of the molecule. The characteristic C≡C-H stretch, C≡C stretch, and C=O stretch are key features that would be sought. researchgate.netresearchgate.net
The following table presents plausible predicted spectroscopic data for this compound.
| Spectroscopy Type | Group | Predicted Value |
|---|---|---|
| ¹H NMR | ≡C-H | ~2.5 ppm |
| ¹H NMR | O-CH2-C≡ | ~4.2 ppm |
| ¹H NMR | O-CH2-C=O | ~4.1 ppm |
| ¹H NMR | O-CH2-CH3 | ~4.2 ppm |
| ¹H NMR | -CH3 | ~1.3 ppm |
| ¹³C NMR | C=O | ~169 ppm |
| ¹³C NMR | ≡C-H | ~75 ppm |
| ¹³C NMR | -C≡ | ~78 ppm |
| IR | ≡C-H stretch | ~3300 cm⁻¹ |
| IR | C≡C stretch | ~2120 cm⁻¹ |
| IR | C=O stretch | ~1750 cm⁻¹ |
| IR | C-O stretch | ~1200 cm⁻¹ |
Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Chemical Transformations
Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity in a particular transformation. While developing a QSAR model requires a dataset of multiple compounds, we can outline the computational approach that would be taken if a series of derivatives of this compound were synthesized.
The first step in building a QSAR model is to define a set of molecular descriptors that quantify various aspects of the molecules' structures. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges).
For a series of substituted propargyl ethers undergoing a specific reaction, a QSAR model could be developed to predict the reaction rate or yield. A multiple linear regression (MLR) or more advanced machine learning methods could be used to establish a mathematical relationship between the descriptors and the observed reactivity. researchgate.netfrontiersin.org Such a model could then be used to predict the reactivity of new, unsynthesized derivatives and to gain insight into the factors that govern the reaction.
A hypothetical QSAR equation for the reactivity of a series of related compounds might take the form:
log(k) = c₀ + c₁ * σ + c₂ * Eₛ + c₃ * E(LUMO)
Where log(k) is the logarithm of the reaction rate constant, σ is the Hammett parameter of a substituent, Eₛ is the Taft steric parameter, and E(LUMO) is the energy of the Lowest Unoccupied Molecular Orbital. The coefficients c₁, c₂, c₃ would be determined by fitting the model to experimental data.
| Descriptor Type | Example Descriptor | Relevance to Reactivity |
|---|---|---|
| Electronic | HOMO/LUMO Energies | Related to electron-donating/accepting ability and susceptibility to nucleophilic/electrophilic attack. |
| Steric | Molecular Volume | Influences the accessibility of the reactive site. |
| Topological | Wiener Index | Reflects the branching and size of the molecule. |
| Quantum Chemical | Partial Atomic Charges | Indicates sites prone to electrostatic interactions. |
Advanced Analytical Methodologies in Research and Development
Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation
Spectroscopic methods provide invaluable real-time information on the progress of the reaction to form Ethyl 2-prop-2-ynoxyacetate and allow for detailed structural analysis of the molecules involved.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the synthesis of this compound in real time. By placing the reaction mixture directly within the NMR spectrometer, chemists can track the disappearance of reactants and the appearance of products over time, providing detailed kinetic data and mechanistic insights without the need for sampling and quenching.
During the Williamson ether synthesis of this compound from ethyl chloroacetate (B1199739) and propargyl alcohol, ¹H NMR can be employed to monitor key proton signals. For instance, the disappearance of the hydroxyl proton of propargyl alcohol and the methylene (B1212753) protons adjacent to the chlorine in ethyl chloroacetate would be observed, alongside the emergence of new signals corresponding to the methylene and methine protons in the final product.
Table 1: Hypothetical ¹H NMR Chemical Shift Data for Reaction Monitoring
| Compound | Functional Group | Expected Chemical Shift (ppm) |
| Propargyl alcohol | -OH | Variable, broad singlet |
| ≡C-H | ~2.5 (t) | |
| -CH₂- | ~4.3 (d) | |
| Ethyl chloroacetate | Cl-CH₂- | ~4.1 (s) |
| -O-CH₂-CH₃ | ~4.2 (q) | |
| -O-CH₂-CH₃ | ~1.3 (t) | |
| This compound | ≡C-H | ~2.6 (t) |
| -O-CH₂-C≡ | ~4.4 (d) | |
| -O-CH₂-CO- | ~4.2 (s) | |
| -O-CH₂-CH₃ | ~4.2 (q) | |
| -O-CH₂-CH₃ | ~1.3 (t) |
This is a hypothetical representation for illustrative purposes.
This continuous monitoring allows for the precise determination of reaction endpoints and the identification of any potential side products or reaction intermediates.
Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in the reactants, intermediates, and the final product. These techniques are based on the vibrational modes of molecules and provide a characteristic fingerprint for different chemical bonds.
During the synthesis of this compound, IR spectroscopy can be used to monitor the disappearance of the broad O-H stretching band of propargyl alcohol (around 3300 cm⁻¹) and the appearance of the characteristic C-O-C ether linkage in the product. The presence of the alkyne and ester functional groups in this compound can be confirmed by their characteristic vibrational frequencies.
Table 2: Key Infrared Absorption Frequencies
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Alkyne | ≡C-H stretch | ~3300 |
| C≡C stretch | ~2100-2260 | |
| Ester | C=O stretch | ~1735-1750 |
| C-O stretch | ~1000-1300 | |
| Ether | C-O-C stretch | ~1000-1300 |
Time-resolved FT-IR spectroscopy can also be employed to study the kinetics of the reaction, providing complementary data to in-situ NMR. rsc.org Raman spectroscopy, being particularly sensitive to non-polar bonds, is an excellent tool for observing the C≡C stretching of the alkyne group.
High-resolution mass spectrometry (HRMS) is a critical tool for identifying and characterizing reaction intermediates, which are often present in low concentrations and have short lifetimes. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be coupled with mass spectrometry to gently ionize molecules directly from the reaction mixture for real-time analysis. researchgate.netdocumentsdelivered.com
This allows for the determination of the elemental composition of transient species, providing crucial evidence for proposed reaction mechanisms. For the synthesis of this compound, this could involve identifying the alkoxide intermediate formed from the deprotonation of propargyl alcohol.
Chromatographic Separations for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for separating the components of the final reaction mixture to assess the purity of this compound and to identify any byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile compounds like this compound and its potential impurities. aidic.it The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification.
This technique is particularly useful for quantifying the purity of the final product and for detecting and identifying volatile impurities, such as unreacted ethyl chloroacetate or side products from undesired reactions. niscpr.res.inrasayanjournal.co.in
Table 3: Illustrative GC-MS Data for Purity Analysis
| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) |
| 3.5 | Ethyl chloroacetate (impurity) | 122, 77, 49 |
| 5.2 | This compound | 142, 97, 69, 45 |
| 6.8 | Dimer byproduct (hypothetical) | (Higher m/z values) |
This is a hypothetical representation for illustrative purposes.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC-MS. nih.gov In LC-MS, the separation is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase.
For this compound, reversed-phase LC could be used to separate the product from non-volatile impurities or starting materials. The coupling with a mass spectrometer allows for the sensitive detection and identification of these components. The use of derivatization agents can also enhance the ionization efficiency and detection of alkyne-containing compounds in LC-MS. chemrxiv.org
Thermal Analysis Techniques in Polymer Research
Thermal analysis techniques are pivotal in characterizing the thermal properties and stability of polymeric materials. In the research and development of polymers derived from monomers like this compound, which contains a reactive alkyne group suitable for click chemistry, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools. These methods provide critical data on glass transition temperatures, melting points, and decomposition profiles, which dictate the potential applications of the resulting polymers.
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with thermal transitions in a polymer as a function of temperature. This technique is crucial for determining the glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state. For polytriazoles, the Tg is typically high due to the rigidity of the polymer backbone conferred by the triazole rings. Research on various aromatic polytriazoles has shown that the Tg can be tailored by modifying the chemical structure of the monomers. For instance, the introduction of flexible ether linkages can lower the Tg, while the use of bulky side groups can increase it by restricting chain mobility.
In a study on poly(ester-triazole)s derived from D-galactose, the polymers exhibited Tg values in the range of 90–100 °C. rsc.org Another investigation into photopolymerized triazole-based glassy polymer networks reported Tg values ranging from 55 to 120°C, demonstrating the tunability of this property through monomer design. nih.gov
Table 1: Representative Glass Transition Temperatures (Tg) of Polytriazole-Based Polymers
| Polymer System | Monomers | Tg (°C) |
|---|---|---|
| Poly(ester-triazole) | D-galactose-derived α-azide-ω-alkynyl ester | 90-100 |
| Photopolymerized Triazole Network | Azide (B81097) and alkyne functional-monomers | 55-120 |
Note: This data is representative of polytriazoles and not specific to polymers derived from this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing valuable information about the thermal stability and decomposition of the polymer. The resulting data helps to determine the onset of decomposition, the rate of decomposition, and the amount of residual char at high temperatures. Polytriazoles are generally known for their excellent thermal stability due to the high bond energies within the aromatic triazole rings.
For instance, novel biomass-based polymers containing triazole rings exhibited onset decomposition temperatures above 200 °C. nih.gov In a study of polyether polytriazole elastomers, the main mass loss occurred in the range of 350 to 450 °C. nih.gov Furthermore, poly(ester-triazole)s were found to be stable up to 300 °C. rsc.org The decomposition of the triazole ring itself typically requires even higher temperatures. semanticscholar.org This high thermal stability makes polytriazoles attractive for applications requiring resistance to high temperatures.
Table 2: Representative Thermal Stability Data of Polytriazole-Based Polymers from TGA
| Polymer System | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Char Yield at 500°C (%) |
|---|---|---|---|
| Biomass-based Polytriazole (P1) | 216 | - | - |
| Biomass-based Polytriazole (P2) | 213 | - | - |
| Polyether Polytriazole Elastomer | ~350 | 404 ± 1.5 | 5-10 |
| Poly(ester-triazole) | >300 | - | - |
Note: This data is representative of polytriazoles and not specific to polymers derived from this compound. T5% refers to the temperature at which 5% weight loss is observed.
Sustainable Chemistry Considerations in the Context of Ethyl 2 Prop 2 Ynoxyacetate
Atom Economy and Synthetic Efficiency in Research Scale Synthesis
The most common and direct route for the synthesis of ethyl 2-prop-2-ynoxyacetate is the Williamson ether synthesis. This reaction involves the deprotonation of propargyl alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethyl haloacetate, typically ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739).
A representative reaction scheme is as follows:
Propargyl Alcohol + Ethyl Bromoacetate → this compound + Hydrogen Bromide
To assess the efficiency of this synthesis from a green chemistry perspective, the concept of atom economy is a key metric. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product. The formula for percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the synthesis of this compound via the Williamson ether synthesis using propargyl alcohol, ethyl bromoacetate, and potassium carbonate as the base, the stoichiometric equation is:
2 C₃H₄O + 2 C₄H₇BrO₂ + K₂CO₃ → 2 C₇H₁₀O₃ + 2 KBr + H₂O + CO₂
The calculation for the atom economy of this reaction is detailed in the table below.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles in Balanced Equation | Total Mass (g) |
| Propargyl Alcohol | C₃H₄O | 56.06 | 2 | 112.12 |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 2 | 334.00 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1 | 138.21 |
| Total Reactant Mass | 584.33 | |||
| This compound | C₇H₁₀O₃ | 142.15 | 2 | 284.30 |
| Potassium Bromide | KBr | 119.00 | 2 | 238.00 |
| Water | H₂O | 18.02 | 1 | 18.02 |
| Carbon Dioxide | CO₂ | 44.01 | 1 | 44.01 |
| Total Product Mass | 584.33 |
Percent Atom Economy = (284.30 g / 584.33 g) x 100 = 48.65%
This calculation reveals a relatively low atom economy, with less than half of the mass of the reactants being converted into the desired product. The major byproducts are potassium bromide, water, and carbon dioxide. While water is a benign byproduct, potassium bromide and carbon dioxide contribute to the waste stream. In research-scale synthesis, while high yields are often prioritized, a low atom economy signifies inherent inefficiency in the chosen synthetic route.
Development of Solvent-Free or Green Solvent-Based Methodologies
The choice of solvent is another critical factor in the environmental impact of a chemical process. Traditional Williamson ether syntheses often employ polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724). byjus.com These solvents, while effective in promoting the Sₙ2 reaction, are associated with significant environmental, health, and safety concerns. For instance, DMF is classified as a substance of very high concern (SVHC) under REACH regulations due to its reproductive toxicity.
The development of methodologies that utilize greener solvents or are solvent-free is therefore a key area of research for improving the sustainability of this compound synthesis.
Green Solvent Alternatives:
Several less hazardous alternatives to traditional polar aprotic solvents have been explored for Sₙ2 reactions. These include:
Ethyl acetate (B1210297): This solvent is considered a greener alternative due to its lower toxicity and biodegradability. walisongo.ac.id
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a promising green solvent with a good performance profile.
Cyrene™ (dihydrolevoglucosenone): A bio-based solvent that can be a viable replacement for DMF in some applications.
Ionic Liquids: Certain ionic liquids can act as both solvent and catalyst, potentially simplifying the reaction and work-up.
Water: When coupled with phase-transfer catalysis, water can be an excellent solvent for Williamson ether synthesis, offering significant environmental benefits.
The table below provides a comparison of common solvents used in Williamson ether synthesis and their greener alternatives, based on general EHS (Environment, Health, and Safety) considerations.
| Solvent | Classification | Key EHS Concerns | Potential Green Alternatives |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Reproductive toxicity, hepatotoxicity | Cyrene™, N-butylpyrrolidinone (NBP) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Skin penetration, potential for side reactions | Sulfolane, Ethyl acetate/DMSO mixtures |
| Acetonitrile | Polar Aprotic | Flammable, toxic | Propionitrile, Ethyl lactate |
| Acetone | Polar Aprotic | Flammable, volatile organic compound (VOC) | 2-Propanol, Ethyl acetate |
Solvent-Free Approaches:
In some instances, it may be possible to conduct the Williamson ether synthesis under solvent-free or neat conditions, particularly when one of the reactants is a liquid. This approach completely eliminates solvent-related waste and simplifies product purification. The reaction of propargyl alcohol with ethyl bromoacetate could potentially be performed neat, especially with the aid of a solid-supported catalyst or microwave irradiation to facilitate the reaction.
Catalytic Approaches for Reduced Waste Generation
Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed more efficiently, under milder conditions, and with reduced byproduct formation. In the context of the Williamson ether synthesis for this compound, catalytic approaches can significantly reduce waste generation.
Phase-Transfer Catalysis (PTC):
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. In the synthesis of this compound, a phase-transfer catalyst can facilitate the transfer of the propargyl alkoxide from an aqueous or solid phase to an organic phase containing the ethyl bromoacetate.
This approach offers several advantages:
Use of Water as a Solvent: PTC allows the use of water as a solvent, replacing hazardous organic solvents.
Milder Reaction Conditions: Reactions can often be carried out at lower temperatures, reducing energy consumption.
Use of Weaker Bases: Inexpensive and less hazardous bases like sodium or potassium carbonate can be used instead of highly reactive bases like sodium hydride.
Simplified Work-up: The separation of the catalyst and products can be more straightforward.
Common phase-transfer catalysts for this type of reaction include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) and phosphonium (B103445) salts. The catalyst, present in a small amount, shuttles the alkoxide anion across the phase boundary, allowing the reaction to proceed efficiently.
Solid-Supported Catalysts:
Another catalytic approach involves the use of solid-supported reagents or catalysts. For example, the base (e.g., potassium carbonate) can be supported on a solid material like alumina. This can enhance the reaction rate and simplify the purification process, as the solid support can be easily filtered off after the reaction is complete. This methodology can also be combined with solvent-free conditions, further enhancing the green credentials of the synthesis.
By focusing on these sustainable chemistry considerations, the synthesis of this compound can be optimized to be more efficient, safer, and environmentally benign, aligning with the principles of modern chemical manufacturing.
Future Research Directions and Emerging Avenues
Exploration of Novel Catalytic Systems for Alkyne and Ester Transformations
The reactivity of the alkyne and ester moieties in ethyl 2-prop-2-ynoxyacetate is central to its utility. Future research is geared towards discovering and optimizing catalytic systems that can selectively transform these functional groups, leading to more efficient and atom-economical syntheses.
Transition-metal catalysis is a cornerstone of alkyne chemistry. mdpi.com Gold-based catalysts, in particular, are widely used for transformations involving propargylic esters. nih.gov These catalysts activate the triple bond, facilitating rearrangements and cascade reactions to form complex molecular architectures. nih.govnih.gov For instance, gold catalysts can induce a mdpi.comnih.gov-acyloxy rearrangement in propargylic esters to generate vinylcarbene intermediates, which can be trapped intermolecularly with various nucleophiles. nih.gov Similarly, palladium complexes show remarkable activity in the functionalization of alkynes, including Sonogashira couplings, cyclizations, and difunctionalization reactions. rsc.orgthieme-connect.com
Copper-catalyzed reactions, such as the azide-alkyne cycloaddition (CuAAC) "click" reaction, are also paramount. myskinrecipes.comacs.org Research is ongoing to develop more robust and recyclable copper catalysts, including those based on metal-organic frameworks (MOFs) or supported on silica (B1680970) and carbon nanomaterials, to enhance sustainability. mdpi.commdpi.com The exploration of bimetallic systems and novel ligand designs is another promising area to control regioselectivity and enantioselectivity in alkyne transformations. acs.orgmdpi.com The development of catalysts that can orchestrate tandem reactions involving both the alkyne and ester groups remains a significant but rewarding challenge.
Table 1: Catalytic Systems for Alkyne and Propargyl Ester Transformations
| Catalyst System | Type of Transformation | Resulting Product/Intermediate | Reference |
|---|---|---|---|
| Gold(I) Complexes | mdpi.comnih.gov-Acyloxy Rearrangement | Gold Vinylcarbene Intermediates | nih.gov |
| Palladium/Phosphine Ligands | Regiodivergent Synthesis | 1,3-Dienyl and Allyl Esters | thieme-connect.com |
| Copper(I) Iodide (CuI) | Coupling with Diazoesters | Allene Intermediates | mdpi.com |
| N-Heterocyclic Carbene (NHC)–Palladium | Sonogashira Coupling | Functionalized Alkynes | rsc.org |
| CuO Nanoparticles in Zn-MOF | Azide (B81097)–Alkyne Cycloaddition (CuAAC) | Triazole Derivatives | acs.org |
Integration into Supramolecular Assemblies and Frameworks
The rigid, linear geometry of the alkyne group in this compound makes it an excellent component for constructing highly ordered supramolecular structures, such as metal-organic frameworks (MOFs). rsc.orgresearchgate.net MOFs are crystalline materials built from metal ions or clusters linked by organic ligands. By modifying this compound to create multitopic ligands (e.g., dicarboxylic acids), it can be incorporated into the framework of these porous materials. rsc.orgresearchgate.net
A key advantage of incorporating an alkyne "handle" is the potential for post-synthetic modification (PSM). rsc.orgresearchgate.net The terminal alkyne can be readily functionalized using click chemistry, allowing for the precise installation of various chemical groups within the MOF pores. rsc.org This strategy enables the tailoring of the framework's properties for specific applications, such as gas storage, separation, or catalysis. For example, alkyne-functionalized MOFs have been used as platforms to covalently bond nickel catalysts, creating highly dispersed and efficient catalytic species. researchgate.net Future work will likely focus on designing oligomeric ligands with alkyne tethers to generate oligoMOFs with unique structural and functional properties. rsc.orgresearchgate.net
Table 2: Alkyne-Functionalized Metal-Organic Frameworks
| MOF Type | Ligand Feature | Key Advantage | Potential Application | Reference |
|---|---|---|---|---|
| oligoIRMOF | Dimeric ligand with terminal alkyne | Enables post-synthetic modification (PSM) | Introduction of functional groups into pores | rsc.org |
| UiO-66-alkyne | Terminal alkyne introduced into UiO-66 | Platform for covalently bonded catalysts | Heterogeneous catalysis | researchgate.net |
| Zn-MOF@CuO | Ligand with ethynyl (B1212043) groups | Catalyzes azide-alkyne cycloaddition | Synthesis of N-heterocycles | acs.org |
Design of Self-Healing and Responsive Materials from its Derivatives
The alkyne functionality is a powerful tool for creating dynamic and responsive materials. Polymers derived from this compound can be designed to exhibit self-healing properties, where the material can autonomously repair damage. A common strategy involves using the copper-catalyzed azide-alkyne "click" cycloaddition (CuAAC) to form crosslinked polymer networks. rsc.orgresearchgate.net In one approach, reactive components, such as a liquid azide-functionalized polymer and a trivalent alkyne crosslinker, are encapsulated. When the material is damaged, the capsules rupture, releasing the components which then react via click chemistry to heal the crack. researchgate.net
Another emerging area is the development of polymers with dynamic covalent bonds. For instance, nucleophilic thiol-yne polymerization can be used to introduce disulfide bonds into the polymer backbone. acs.org These disulfide linkages are reversible and can be cleaved and reformed under specific chemical stimuli, imparting both degradability and self-healing capabilities to the material. acs.org Similarly, activated alkyne-hydroxyl "click" chemistry offers a route to poly(urea vinyl ether ester)s that are degradable and can self-heal at room temperature. acs.org Future research will focus on creating more efficient and autonomous healing systems and integrating multiple responsive elements into a single material.
Table 3: Self-Healing Systems Based on Alkyne Chemistry
| Polymer System | Crosslinking/Dynamic Chemistry | Healing Mechanism | Reference |
|---|---|---|---|
| Hyperbranched Polyisobutylenes (PIBs) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Covalent bond formation between azide and alkyne end groups | rsc.org |
| Encapsulated Reagents in Polyisobutylene Matrix | CuAAC "Click" Reaction | Rupture of microcapsules releases reactive azide and alkyne | researchgate.net |
| Polyesters | Nucleophilic Thiol-yne Polymerization | Reversible disulfide bond exchange | acs.org |
| Poly(urea vinyl ether ester)s | Activated Alkyne-Hydroxyl "Click" Chemistry | Dynamic covalent bond exchange | acs.org |
Development of High-Throughput Screening Methods for Reaction Discovery
To accelerate the discovery of new applications for this compound and its derivatives, high-throughput screening (HTS) methods are essential. unchainedlabs.com HTS allows for the rapid and simultaneous testing of numerous reaction conditions (e.g., catalysts, solvents, bases) in parallel, enabling scientists to quickly identify optimal pathways and abandon inefficient ones. unchainedlabs.comsigmaaldrich.com
For alkyne chemistry, HTS platforms can be used to discover novel transformations or to optimize known reactions. unchainedlabs.com For example, a high-throughput strategy combining living polymerization with automated chromatography has been developed for the synthesis and purification of libraries of alkyne-functionalized oligomers. acs.org These libraries can then be rapidly screened for desired properties, such as biological activity. acs.org Furthermore, mass spectrometry has been adapted into an HTS platform to discover new organic reactions, including those involving alkynes, under solvent-free conditions by monitoring gas-phase plasma chemistry in real time. nih.gov Activated alkyne-based click reactions have also been integrated into HTS systems for biological applications, such as ultrafast antibiotic screening. pnas.org The continued development of automated and miniaturized HTS technologies will be crucial for exploring the vast chemical space accessible from this compound.
Table 4: High-Throughput Screening in Alkyne Chemistry
| HTS Platform/Method | Principle | Application | Reference |
|---|---|---|---|
| KitAlysis™ Screening Kits | Parallel synthesis in 24-well plates | Screening catalysts, bases, and solvents for cross-coupling | sigmaaldrich.com |
| Automated Polymer Synthesis & Purification | Living polymerization followed by automated chromatography | Creation of discrete alkyne-oligomer libraries | acs.org |
| Mass Spectrometry Screening | Contained atmospheric pressure chemical ionization (APCI) | Discovery of novel gas-phase reactions under solvent-free conditions | nih.gov |
| Activated Alkyne-Enabled Bioconjugation | Turn-on fluorescence via click reaction with biological molecules | Ultrafast and high-throughput antibiotic screening | pnas.org |
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-prop-2-ynoxyacetate, and how do reaction conditions influence yield?
this compound can be synthesized via multi-step esterification and etherification. A common approach involves reacting propargyl alcohol with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetonitrile). Key factors include:
- Temperature control : Elevated temperatures (60–80°C) improve reaction rates but may promote side reactions like alkyne oligomerization.
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution efficiency .
- Purification : Column chromatography or distillation is critical to isolate the product from unreacted propargyl alcohol and byproducts.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- ¹H NMR : The propargyl proton (≡C-H) appears as a triplet at δ 2.1–2.3 ppm, while the methylene group adjacent to the ether oxygen resonates at δ 4.2–4.5 ppm.
- IR Spectroscopy : Strong absorption bands at ~2120 cm⁻¹ (C≡C stretch) and 1740 cm⁻¹ (ester C=O) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 142 (M⁺) and fragment ions at m/z 85 (CH₂COOEt⁺) validate the structure.
Q. How can hydrogen bonding patterns influence the crystallographic properties of this compound?
Hydrogen bonding between the ester carbonyl and propargyl C-H groups can stabilize crystal packing. Graph set analysis (e.g., Etter’s rules) reveals motifs such as R₂²(8) rings, where two molecules form dimeric interactions via C-H···O bonds. These patterns affect solubility and melting behavior .
Advanced Research Questions
Q. What strategies resolve contradictions in computational vs. experimental data for this compound’s electronic structure?
Discrepancies between density functional theory (DFT) calculations and experimental UV-Vis spectra often arise from solvent effects or basis set limitations. Mitigation strategies include:
Q. How do crystallographic software tools (e.g., SHELX, ORTEP) aid in resolving disorder in this compound crystals?
- SHELXL refinement : Apply restraints to propargyl group torsion angles to model rotational disorder.
- ORTEP visualization : Use thermal ellipsoid plots to identify regions of high anisotropy, indicating dynamic disorder.
- Twinned data handling : Employ HKLF 5 format in SHELX for deconvoluting overlapping reflections in twinned crystals .
Q. What experimental controls are essential when studying this compound’s reactivity in click chemistry?
- Negative controls : Omit Cu(I) catalysts to confirm azide-alkyne cycloaddition is metal-mediated.
- Kinetic traps : Use excess azide to prevent propargyl side reactions (e.g., Glaser coupling).
- Inert atmosphere : Conduct reactions under N₂/Ar to suppress oxidation of propargyl groups .
Methodological Considerations
Q. How should researchers address discrepancies in reported melting points for this compound?
Variations (e.g., 34–38°C) may stem from polymorphic forms or impurities. Standardize protocols by:
Q. What are best practices for reproducibility in catalytic applications of this compound?
- Catalyst pre-treatment : Reduce Cu(I) salts (e.g., CuBr) with ascorbic acid to maintain active species.
- Substrate ratios : Optimize stoichiometry (e.g., 1:1.2 alkyne:azide) to minimize unreacted starting material.
- Data reporting : Include turnover numbers (TON) and detailed spectral evidence for reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
